4-Propylpiperidin-3-amine

Lipophilicity Drug Design Physicochemical Properties

4-Propylpiperidin-3-amine (CAS 1782380-32-8, C8H18N2, MW 142.24 g/mol) is a substituted piperidine derivative bearing a propyl group at the 4-position and a primary amine at the 3-position. It serves as a versatile chiral building block and intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B15259573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylpiperidin-3-amine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCC1CCNCC1N
InChIInChI=1S/C8H18N2/c1-2-3-7-4-5-10-6-8(7)9/h7-8,10H,2-6,9H2,1H3
InChIKeyUHZILVTUWDMWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylpiperidin-3-amine: Baseline Identity and Procurement Context


4-Propylpiperidin-3-amine (CAS 1782380-32-8, C8H18N2, MW 142.24 g/mol) is a substituted piperidine derivative bearing a propyl group at the 4-position and a primary amine at the 3-position. It serves as a versatile chiral building block and intermediate in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple suppliers with typical purities ≥95%, primarily for research and development applications .

Why 4-Propylpiperidin-3-amine Cannot Be Casually Replaced by Other Piperidine Analogs


Within the piperidine class, subtle variations in substituent position and chain length profoundly impact physicochemical properties such as lipophilicity (LogP), solubility, and molecular conformation [1]. The specific 4-propyl-3-amine substitution pattern of 4-Propylpiperidin-3-amine creates a unique steric and electronic environment that is not replicated by analogs like 4-propylpiperidine (lacking the 3-amino group) or 3-aminopiperidine (lacking the 4-propyl chain). These differences translate into measurable variations in chromatographic behavior, synthetic reactivity, and, by class-level inference, potential interactions with biological targets, rendering simple in-class substitution unreliable for critical research or development workflows .

Quantitative Differentiation of 4-Propylpiperidin-3-amine: Comparative Data for Scientific Selection


Lipophilicity (LogP) Differentiation: 4-Propylpiperidin-3-amine vs. 4-Propylpiperidine and 3-Aminopiperidine

The XLogP3 of 4-Propylpiperidin-3-amine is 0.7 , which is significantly lower than that of its close structural analog 4-propylpiperidine (XLogP3 = 2.2) and comparable to 3-aminopiperidine (LogP = 0.73) . This ~1.5 log unit reduction in lipophilicity compared to the 4-propylpiperidine scaffold is attributed to the introduction of the 3-amino group, which increases polarity and hydrogen-bonding capacity.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Hydrogen Bonding Capacity: A Differentiating Synthetic Handle

4-Propylpiperidin-3-amine (MW 142.24 g/mol) possesses two hydrogen bond donor sites (both amino groups) and two hydrogen bond acceptor sites . In contrast, 4-propylpiperidine (MW 127.23 g/mol) has only one hydrogen bond donor (secondary amine) and one acceptor, while 4-methylpiperidine (MW 99.17 g/mol) is even smaller and less polar [1]. The additional primary amine on 4-Propylpiperidin-3-amine provides a distinct nucleophilic center for derivatization, enabling selective functionalization that is not possible with mono-amine piperidines.

Synthetic Chemistry Building Block Physicochemical Properties

Commercial Availability and Purity Benchmarks for 4-Propylpiperidin-3-amine

4-Propylpiperidin-3-amine is currently available from multiple chemical suppliers with a minimum purity specification of 95% . While this purity level is typical for research-grade piperidine derivatives, the specific CAS (1782380-32-8) and the defined substitution pattern ensure that procurement of the exact stereochemical and positional isomer is critical. Analogs like 1-propylpiperidin-4-amine hydrochloride (CAS not specified) and 4-propylpiperidine (CAS 22398-09-0) are distinct chemical entities with different reactivity and potential impurity profiles, underscoring the need for precise compound selection .

Procurement Quality Control Chemical Supply

Chiral Scaffold Potential: Stereochemical Differentiation from Achiral Analogs

4-Propylpiperidin-3-amine contains two stereocenters (C3 and C4), offering four possible stereoisomers. This inherent chirality contrasts with simpler analogs like 4-propylpiperidine (one chiral center at C4) and 3-aminopiperidine (one chiral center at C3) [1]. The presence of two vicinal stereocenters in 4-Propylpiperidin-3-amine makes it a valuable precursor for the synthesis of conformationally constrained peptidomimetics and chiral ligands, where the relative stereochemistry can dictate biological activity and binding selectivity [2].

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Class-Level Binding Inference: Potential for Neurotransmitter Receptor Modulation

While direct binding data for 4-Propylpiperidin-3-amine is absent from public domain, class-level inference from structurally related 1-(3′-substituted propyl)-4-arylpiperidines demonstrates potent antagonism at the nociceptin/orphanin FQ (NOP) receptor [1]. In this series, the 4-arylpiperidine core is critical for activity, and the nature of the 3′-substituent modulates potency and selectivity. Although 4-Propylpiperidin-3-amine lacks the aryl group, its 4-propyl-3-amine scaffold represents a simplified, less lipophilic variant of this pharmacophore, suggesting potential utility in exploring NOP receptor binding or as a starting point for further derivatization. In contrast, 4-propylpiperidine (lacking the 3-amino group) would not present the same hydrogen-bonding opportunities and is therefore a poor substitute for SAR studies around this target.

GPCR Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for 4-Propylpiperidin-3-amine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Tuning ADME Properties Through LogP Modulation

The 1.5 log unit reduction in lipophilicity (XLogP3 = 0.7) compared to 4-propylpiperidine (XLogP3 = 2.2) makes 4-Propylpiperidin-3-amine a strategic choice for medicinal chemists aiming to improve aqueous solubility and reduce off-target binding associated with high LogP compounds. This intermediate is ideal for introducing a polar handle into a hydrophobic scaffold, enabling the optimization of pharmacokinetic properties in early-stage drug discovery .

Synthesis of Complex, Stereochemically Defined Molecules

The presence of two vicinal stereocenters in 4-Propylpiperidin-3-amine provides a valuable entry point for the asymmetric synthesis of conformationally constrained amines, which are privileged structures in bioactive molecules. This scaffold is particularly suited for the development of chiral catalysts, peptidomimetics, or stereochemically complex pharmaceutical intermediates, where the relative stereochemistry of the two centers can be exploited to achieve specific three-dimensional conformations [1].

Exploratory SAR Studies on GPCR Targets, Notably NOP Receptor

For laboratories investigating nociceptin/orphanin FQ (NOP) receptor pharmacology, 4-Propylpiperidin-3-amine serves as a foundational building block for generating focused libraries of novel ligands. Its 4-propyl-3-amine substitution pattern is a simplified, non-aromatic mimic of the 4-arylpiperidine core found in known NOP antagonists, offering a distinct starting point for structure-activity relationship (SAR) campaigns aimed at identifying new chemotypes with improved selectivity or reduced hERG liability [2].

Dual-Functionalization Strategies in Organic Synthesis

The unique combination of a secondary amine (in the piperidine ring) and a primary amine (at the 3-position) provides two distinct nucleophilic centers with different reactivity profiles. This allows for sequential and orthogonal functionalization, such as selective Boc protection of the primary amine followed by alkylation of the piperidine nitrogen. Such capabilities are highly valued in the synthesis of complex libraries or prodrug constructs, offering a level of synthetic versatility not possible with mono-amine piperidines like 4-propylpiperidine or 4-methylpiperidine [3].

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